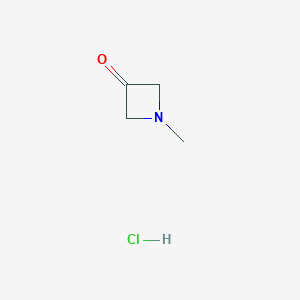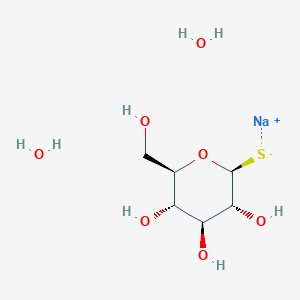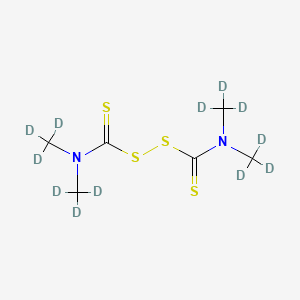
Thiram D12
Descripción general
Descripción
Thiram D12 is a compound with the molecular formula C6H12N2S4 . It is a variant of Thiram, which is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops .
Molecular Structure Analysis
The molecular weight of Thiram D12 is 252.5 g/mol . Its IUPAC name is bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
Thiram, including Thiram D12, can undergo various reactions. For instance, during the surface extraction of fruit and vegetables for residue determination, Thiram is reduced by the penicillamine buffer to the DMD anion .Physical And Chemical Properties Analysis
Thiram D12 has a molecular weight of 252.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 252.06365404 g/mol . The Topological Polar Surface Area is 121 Ų .Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
- Field : Environmental Science
- Method : A High-Performance Thin-Layer Chromatography (HPTLC) based method was proposed to study Thiram degradation by Pseudomonas. The HPTLC protocol was formalised to reveal the detection and quantification of Thiram within the range of 100 to 700 ng/spot on a TLC plate .
- Results : Pseudomonas otitidis strain TD-8 and Pseudomonas stutzeri strain TD-18 were taken as Thiram degrader microbial strains. The efficacy of TD-8 to degrade Thiram was identified to be 81% and 99% when grown in the presence of Thiram for 4 days and 8 days, respectively. The efficacy of TD-18 to degrade Thiram was found to be 57% and 99% when grown in the presence of Thiram for 4 days and 8 days, respectively .
Pharmacology and Toxicology
- Field : Pharmacology and Toxicology
- Application : Thiram, an inhibitor of 11ß-hydroxysteroid dehydrogenase type 2, enhances the inhibitory effects of hydrocortisone in the treatment of osteosarcoma through the Wnt/β-catenin pathway .
- Method : Normal bone cells and osteosarcoma cells were treated with hydrocortisone or Thiram alone or in combination. The cell proliferation, migration, cell cycle, and apoptosis were detected using various assays .
- Results : Hydrocortisone inhibited the proliferation and migration, and induced apoptosis and cell cycle arrest of osteosarcoma cells in vitro. Hydrocortisone also reduced the volume of osteosarcoma in mice in vivo. Thiram inhibited the activity of the 11HSD2 enzyme, and the combination of Thiram and hydrocortisone further enhanced the inhibition of osteosarcoma through the Wnt/β-catenin pathway .
Developmental Biology
- Field : Developmental Biology
- Application : Thiram, an oxidized dimer of dithiocarbamate, has fungicidal and ectoparasiticidal roles. This study aimed to determine the effects of Thiram on the development of zebrafish (ZF) embryos .
- Method : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The specific results or outcomes obtained were not detailed in the search results .
Aquatic Toxicology
- Field : Aquatic Toxicology
- Application : Thiram is known to have toxic effects on aquatic life. This study aimed to determine the effects of Thiram on the development of zebrafish (Danio rerio) embryos .
- Method : The developmental toxicity test was performed in accordance with the OECD 236 test guidelines, and zebrafish embryos were subjected to several Thiram concentrations and a DMSO (0.01%) control .
- Results : Thiram was highly toxic to zebrafish, with calculated median lethal concentrations (LC 50) of Thiram at 48 and 96 hours as 13.10 ± 2.17 and 8.87 ± 2.09 μg/L, respectively. Thiram-treated embryos/larvae exhibited a variety of deformities, such as abnormal somites, reduced eye pigment, abnormal tail shape, yolk sac edema, hatching defects, and curved spines, with a median effective concentration (EC 50) of 3.88 ± 1.23, 5.04 ± 1.82, 6.23 ± 0.92, 5.24 ± 2.22, 1.39 ± 0.25, and 2.60 ± 0.82 μg/L, respectively .
Pesticide in Agriculture
- Field : Agriculture
- Application : Thiram is a fungicide that is used for seed treatment and pest control .
- Method : Thiram is typically applied to seeds before planting to protect them from fungal diseases .
- Results : The application of Thiram has been shown to effectively protect seeds from fungal diseases, leading to improved crop yields .
Propiedades
IUPAC Name |
bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZQDVKQLNFPE-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SSC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiram D12 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



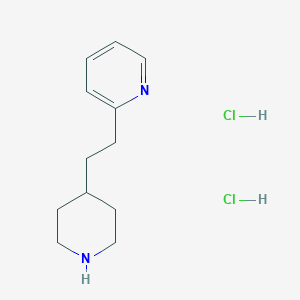
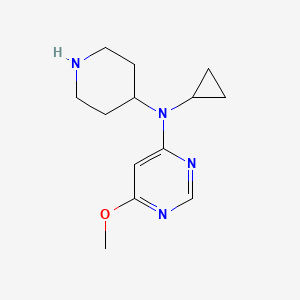
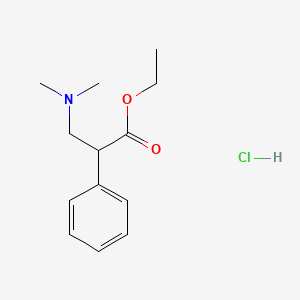
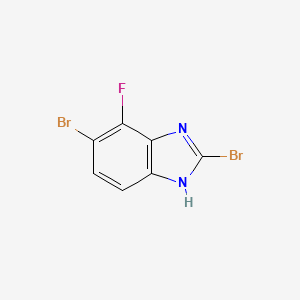
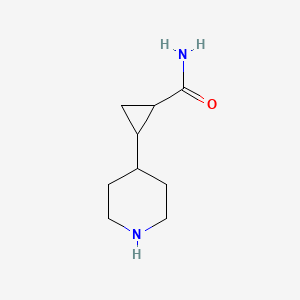
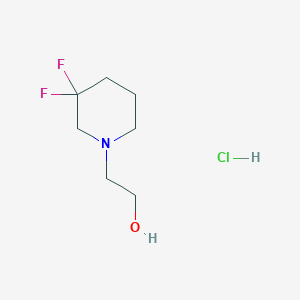
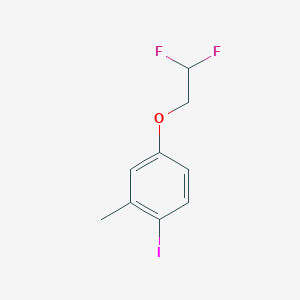
![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
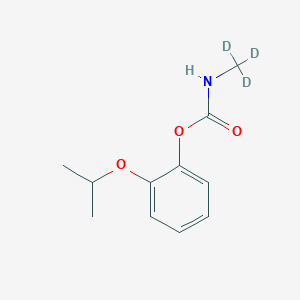
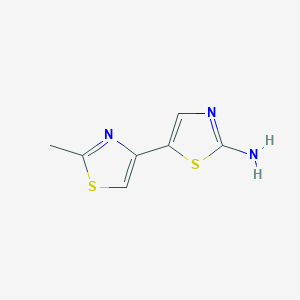
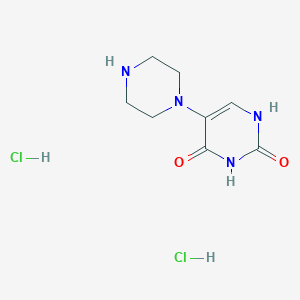
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
